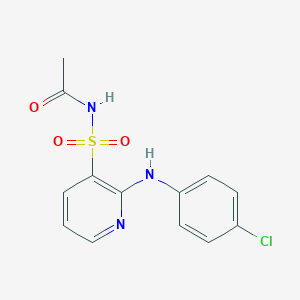

N-acetyl-2-(4-chloroanilino)-3-pyridinesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-acetyl-2-(4-chloroanilino)-3-pyridinesulfonamide, commonly known as Sulfapyridine, is a sulfonamide antibiotic that has been used as a treatment for bacterial infections since the 1930s. This compound is a derivative of sulfanilamide and is commonly used in combination with other antibiotics to treat a wide range of bacterial infections. The purpose of

Wirkmechanismus

Sulfapyridine works by inhibiting the production of folic acid in bacteria. Folic acid is essential for the synthesis of DNA and RNA in bacteria, and the inhibition of its production leads to the death of the bacteria. Sulfapyridine specifically targets the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.

Biochemical and Physiological Effects:

Sulfapyridine has been shown to have a number of biochemical and physiological effects. It has been shown to cause an increase in the levels of certain enzymes in the liver, such as alanine aminotransferase and alkaline phosphatase. Sulfapyridine has also been shown to cause a decrease in the levels of certain enzymes in the kidney, such as creatinine and blood urea nitrogen.

Vorteile Und Einschränkungen Für Laborexperimente

Sulfapyridine has a number of advantages for use in laboratory experiments. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying bacterial infections. Sulfapyridine is also relatively inexpensive and widely available, making it accessible for use in a variety of laboratory settings.

One limitation of using sulfapyridine in laboratory experiments is its narrow spectrum of activity. It is only effective against certain types of bacteria and is not effective against viruses or fungi. Additionally, sulfapyridine has been shown to have some toxicity in humans, particularly in the liver and kidney. Therefore, caution should be used when administering sulfapyridine to laboratory animals.

Zukünftige Richtungen

There are a number of potential future directions for research on sulfapyridine. One area of interest is the development of new formulations of sulfapyridine that are more effective against antibiotic-resistant bacteria. Another area of interest is the development of new drugs that target the same enzyme as sulfapyridine but with fewer side effects. Additionally, further research is needed to understand the full range of biochemical and physiological effects of sulfapyridine and how these effects can be mitigated in laboratory animals.

Synthesemethoden

Sulfapyridine can be synthesized by reacting 4-chloroaniline with acetyl chloride to form N-acetyl-4-chloroaniline. This compound is then reacted with pyridine-3-sulfonic acid to form Sulfapyridine. The synthesis of Sulfapyridine is a well-established process and is widely used in the pharmaceutical industry.

Wissenschaftliche Forschungsanwendungen

Sulfapyridine has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacterial infections, including streptococcal infections, staphylococcal infections, and urinary tract infections. Sulfapyridine has also been used in the treatment of inflammatory bowel disease, such as ulcerative colitis and Crohn's disease.

Eigenschaften

CAS-Nummer |

55841-83-3 |

|---|---|

Produktname |

N-acetyl-2-(4-chloroanilino)-3-pyridinesulfonamide |

Molekularformel |

C13H12ClN3O3S |

Molekulargewicht |

325.77 g/mol |

IUPAC-Name |

N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylacetamide |

InChI |

InChI=1S/C13H12ClN3O3S/c1-9(18)17-21(19,20)12-3-2-8-15-13(12)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,15,16)(H,17,18) |

InChI-Schlüssel |

ILXQIIKTWWXIPM-UHFFFAOYSA-N |

SMILES |

CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |

Kanonische SMILES |

CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B215067.png)

![4-{[4-(4-Allyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B215068.png)

![2-[3-(tert-butylamino)-2-hydroxypropoxy]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215069.png)

![3-[(2-Oxopropyl)sulfanyl]-2-pyridinecarboxylic acid](/img/structure/B215071.png)

![1-Methyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B215074.png)

![3-Nitro-2-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B215078.png)

![2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol](/img/structure/B215085.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215086.png)

![N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215087.png)

![6-[(2-Oxopropyl)sulfanyl]nicotinic acid](/img/structure/B215091.png)